N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide
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Overview
Description
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a benzylsulfanyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide typically involves the following steps:
Formation of the Benzylsulfanyl Acetyl Intermediate: This step involves the reaction of benzyl mercaptan with chloroacetic acid to form benzylsulfanyl acetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation of Morpholine: The benzylsulfanyl acetic acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzylsulfanyl acetyl morpholine intermediate.
Formation of Carbohydrazide: The final step involves the reaction of the benzylsulfanyl acetyl morpholine intermediate with hydrazine hydrate to form N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-acetylmorpholine: A simpler morpholine derivative used in various industrial applications.
Benzylsulfanyl acetic acid: A precursor in the synthesis of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide.
Morpholine-4-carbohydrazide: Another morpholine derivative with potential biological activities.
Uniqueness
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide is unique due to the combination of the benzylsulfanyl group and the carbohydrazide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other morpholine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N3O3S |
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Molecular Weight |
309.39 g/mol |
IUPAC Name |
N'-(2-benzylsulfanylacetyl)morpholine-4-carbohydrazide |
InChI |
InChI=1S/C14H19N3O3S/c18-13(11-21-10-12-4-2-1-3-5-12)15-16-14(19)17-6-8-20-9-7-17/h1-5H,6-11H2,(H,15,18)(H,16,19) |
InChI Key |
KSJXOGZQYILDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NNC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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